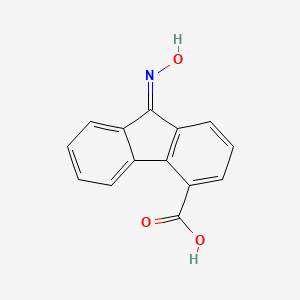

9-oxo-9-oxime-Fluorene-4-carboxylic acid

Description

Evolution of Fluorene (B118485) Chemistry in Academic Research

The study of fluorene and its derivatives has a rich history, evolving from a fundamental interest in polycyclic aromatic hydrocarbons to a cornerstone of materials science. Initially, research focused on the basic reactivity and physical properties of the fluorene core. However, the discovery that the 9-position of the fluorene ring can be readily functionalized opened up a vast field of chemical exploration. This led to the synthesis of a diverse array of derivatives with tunable optical and electronic properties. researchgate.net

In recent decades, fluorene-based compounds have been investigated for a wide range of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. The rigid, planar structure of the fluorene system, combined with its high thermal stability, makes it an ideal building block for creating robust and efficient organic electronic materials. researchgate.net The ability to introduce various functional groups at different positions on the fluorene scaffold allows for precise control over the molecule's properties, a key aspect of modern materials design.

Significance of Oxime and Carboxylic Acid Functionalities in Organic Synthesis and Ligand Design

The chemical character of 9-oxo-9-oxime-Fluorene-4-carboxylic acid is significantly shaped by its two key functional groups: the oxime and the carboxylic acid. Both of these moieties play crucial roles in various aspects of organic chemistry.

The oxime group (C=N-OH) is a versatile functional group with wide-ranging applications. researchgate.net It is pivotal in the synthesis of various nitrogen-containing compounds and serves as a key component in the design of catalysts and ligands for metal complexes. researchgate.net Oxime derivatives have also been explored for their potential in medicinal chemistry and as building blocks for polymers with specific electronic properties. nih.govrsc.orgrsc.org The formation of an oxime from a ketone is a well-established and efficient chemical transformation. nih.gov

The carboxylic acid group (-COOH) is one of the most fundamental functional groups in organic chemistry. Its acidic nature allows it to participate in a wide variety of reactions, including esterification, amidation, and the formation of acid chlorides. In the context of ligand design, the carboxylate group is an excellent coordinating agent for metal ions, enabling the formation of stable metal-organic frameworks (MOFs) and coordination polymers. The presence of a carboxylic acid can also enhance the solubility of a molecule in polar solvents and provides a convenient handle for further chemical modifications.

Contextualizing this compound within Contemporary Organic Chemistry Research

This compound represents a compelling target for contemporary organic chemistry research due to the combination of the fluorene core with both oxime and carboxylic acid functionalities. While this specific molecule is not extensively documented in publicly available literature, its constituent parts suggest a number of potential research avenues.

The synthesis of this compound would likely proceed from its precursor, 9-oxo-9H-fluorene-4-carboxylic acid (also known as 9-fluorenone-4-carboxylic acid). The conversion of the ketone group at the 9-position to an oxime is a standard synthetic procedure, typically involving reaction with hydroxylamine (B1172632). nih.gov

The resulting molecule, with its rigid fluorene backbone, a metal-coordinating carboxylic acid group, and a versatile oxime functionality, could be of interest in several areas:

Materials Science: As a building block for polymers or coordination complexes with interesting photophysical or electronic properties. The oxime group could be further functionalized to tune these properties. rsc.orgrsc.org

Supramolecular Chemistry: The carboxylic acid provides a site for hydrogen bonding and salt formation, enabling the construction of self-assembled molecular architectures.

Ligand Design: The molecule could act as a multifunctional ligand for a variety of metal ions, with both the carboxylic acid and the oxime nitrogen and oxygen atoms available for coordination.

The study of This compound and its derivatives could therefore contribute to the development of new functional materials and molecular systems.

Properties of the Precursor: 9-oxo-9H-fluorene-4-carboxylic acid

Given the limited direct data on This compound , a look at its immediate precursor, 9-oxo-9H-fluorene-4-carboxylic acid , provides valuable insights into the expected properties of the fluorene core.

| Property | Value | Reference |

| CAS Number | 6223-83-2 | esslabshop.comnist.gov |

| Molecular Formula | C₁₄H₈O₃ | nist.gov |

| Molecular Weight | 224.21 g/mol | nist.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H9NO3 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

(9Z)-9-hydroxyiminofluorene-4-carboxylic acid |

InChI |

InChI=1S/C14H9NO3/c16-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15-18/h1-7,18H,(H,16,17)/b15-13- |

InChI Key |

IHSOXTPEDUKGBD-SQFISAMPSA-N |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=C(/C2=N\O)C=CC=C3C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Oxo 9 Oxime Fluorene 4 Carboxylic Acid

Precursor Synthesis and Functionalization Strategies for Fluorene (B118485) Scaffolds

The core of the target molecule is the fluorene system, a tricyclic aromatic hydrocarbon. The synthesis of functionalized fluorene scaffolds often begins with biphenyl (B1667301) precursors. A common strategy involves the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acid derivatives. researchgate.net For instance, diphenic acid can be cyclized using concentrated sulfuric acid to form 9-fluorenone-4-carboxylic acid, a key intermediate. prepchem.com

Functionalization of the fluorene scaffold can be achieved through various organic reactions. Electrophilic aromatic substitution reactions, such as nitration and halogenation, can introduce functional groups at specific positions on the fluorene ring, although these reactions can sometimes lead to mixtures of regioisomers. researchgate.net Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of highly substituted fluorene derivatives. organic-chemistry.org Furthermore, functionalization at the C9 position of the fluorene ring is a common strategy to introduce diverse chemical moieties. acs.org

| Precursor | Reagents | Product | Reference |

| Diphenic acid | Concentrated H₂SO₄ | 9-Fluorenone-4-carboxylic acid | prepchem.com |

| 2,2′-Dibromobiphenyls | 1,1-Diboronates, Pd(0) catalyst | 9H-Fluorene derivatives | organic-chemistry.org |

| Amino group-containing biaryls | Meldrum's acid derivatives | Fluorenes | rsc.org |

Optimization of Oxime Formation from the 9-Fluorenone (B1672902) Moiety

The conversion of the 9-fluorenone moiety to the corresponding oxime is a critical step in the synthesis of the target compound. This reaction is typically achieved by treating the 9-fluorenone precursor with hydroxylamine (B1172632) hydrochloride in the presence of a base. nih.gov The reaction conditions, such as solvent, temperature, and reaction time, can be optimized to maximize the yield and purity of the 9-fluorenone oxime. jocpr.com

For instance, a common procedure involves reacting 9-fluorenone with hydroxylamine hydrochloride in a mixture of ethanol (B145695) and water at elevated temperatures. nih.gov The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by precipitation and subsequent purification. jocpr.com

| Reactant | Reagents | Product | Yield | Reference |

| 9-Fluorenone | Hydroxylamine hydrochloride, Ethanol/Water | 9-Fluorenone oxime | 92% | nih.gov |

| 9-Fluorenone | Amine, Ethanol | 9-Fluorenone Schiff base | Quantitative | jocpr.com |

| 9-Fluorenone oxime | Dimethyl sulphate, 10% Sodium hydroxide | O-Methylated 9-fluorenone oxime | Not specified | jocpr.com |

Regioselective Carboxylation Approaches for the Fluorene Nucleus

Introducing a carboxylic acid group at a specific position on the fluorene nucleus, known as regioselective carboxylation, is a challenging yet crucial step for synthesizing 9-oxo-9-oxime-Fluorene-4-carboxylic acid. One of the most direct methods to obtain the 4-carboxy functional group is to start from a precursor that already contains this moiety, such as 9-fluorenone-4-carboxylic acid. prepchem.com

Alternatively, carboxylation of a pre-existing fluorene scaffold can be achieved. One approach involves the reaction of fluorene with a dialkyl carbonate in the presence of a strong base like sodium hydride or potassium alcoholate to form a fluorene-9-carboxylic acid ester, which can then be saponified to the corresponding carboxylic acid. google.comgoogle.com However, this method functionalizes the 9-position. Regioselective carboxylation at other positions often requires more complex, multi-step synthetic routes involving directed ortho-metalation or the use of protecting groups.

| Starting Material | Key Reagents | Product | Reference |

| Fluorene | Diethyl carbonate, Potassium ethylate, HCl | Fluorene-9-carboxylic acid | prepchem.com |

| Fluorene | Dialkyl carbonate, Sodium hydride/Potassium alcoholate | Fluorene-9-carboxylic acid | google.comgoogle.com |

| 2,2′-Biphenyldicarboxylic acid | Not specified | 9-(Hydroxymethyl)fluorene-4-carboxylic acid | researchgate.net |

Stereochemical Considerations in Oxime Configuration (E/Z Isomerism)

The formation of an oxime from a ketone like 9-fluorenone can result in the formation of two geometric isomers, designated as E and Z. adichemistry.com This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The E/Z notation is used to describe the spatial arrangement of the substituents attached to the C=N double bond. The priority of the substituents is determined by the Cahn-Ingold-Prelog (CIP) rules. If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z, and if they are on opposite sides, it is designated as E. adichemistry.com

In the case of 9-fluorenone oxime, the two fluorenyl groups attached to the carbon of the C=N bond are different. The stereochemical outcome of the oximation reaction can be influenced by the reaction conditions. It is possible to stereoselectively synthesize a particular isomer or to separate the mixture of isomers using chromatographic techniques. The characterization of the E and Z isomers is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Green Chemistry Principles in the Synthesis of Fluorene-Oxime-Carboxylic Acid Systems

Applying green chemistry principles to the synthesis of complex molecules like this compound is an important consideration for sustainable chemical manufacturing. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. rsc.org

In the context of fluorene derivative synthesis, several green approaches have been reported. For example, the use of water as a solvent for electrophilic aromatic bromination and nitration of fluorenones has been shown to be a cost-effective and environmentally friendly method. researchgate.net Another example is the aerobic oxidation of 9H-fluorenes to 9-fluorenones using air as the oxidant in the presence of a base, which is a highly efficient and clean method. rsc.org Furthermore, developing one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, can reduce waste and improve efficiency. researchgate.net The use of less hazardous reagents and solvents, as demonstrated in a modified oxidation-oxime experiment using bleach instead of more toxic oxidizing agents, also aligns with green chemistry principles. acs.org

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on This compound . While research exists for structurally related compounds, such as 9-oxo-9H-fluorene-4-carboxylic acid and other fluorene derivatives, the specific oxime requested has not been the subject of dedicated computational investigation in publicly available research.

Therefore, it is not possible to provide a detailed, data-driven article that adheres to the specific outline requested. Generating content for the specified sections on quantum chemical calculations, conformational analysis, and spectroscopic predictions would require fabricating data, which would compromise the scientific accuracy of the information provided.

For context, computational studies on similar fluorene derivatives often employ methodologies like Density Functional Theory (DFT) to explore their electronic properties and molecular structures. However, the introduction of the oxime group at the 9-position and the carboxylic acid at the 4-position would significantly alter the electronic and conformational landscape of the molecule. Extrapolating findings from related compounds to "this compound" would be scientifically unsound.

Until dedicated theoretical and computational research on "this compound" is conducted and published, a thorough and accurate article on this specific topic, as outlined in the prompt, cannot be generated.

Theoretical and Computational Investigations of 9 Oxo 9 Oxime Fluorene 4 Carboxylic Acid

Analysis of Aromaticity and Electron Delocalization within the Fluorene (B118485) System

Computational studies on related polycyclic aromatic hydrocarbons (PAHs) like fluorene and its derivatives provide insight into the electronic structure. The fluorene molecule is nearly planar, which facilitates π-electron delocalization across the fused ring system. The C9 position of the fluorene ring is known to be weakly acidic, with a pKa of approximately 22.6 in DMSO. This acidity is a direct consequence of the stability of the resulting fluorenyl anion, which is highly stabilized by the delocalization of the negative charge over the entire aromatic system.

The introduction of a carbonyl group at the 9-position, as in fluorenone, influences the electronic properties of the system. Computational analyses, such as those employing second-order vibrational perturbation theory (VPT2), have been used to accurately predict the spectroscopic properties of fluorenone, indicating a rigid system where the electronic effects of the carbonyl group are distributed throughout the rings.

In 9-oxo-9-oxime-Fluorene-4-carboxylic acid, the π-system of the fluorene core is further perturbed by the oxime and carboxylic acid functionalities. The oxime group (=N-OH) at the 9-position and the carboxylic acid group (-COOH) at the 4-position are both electronically active and can participate in resonance with the fluorene ring system. The electron-withdrawing nature of the carbonyl component of the oxime and the carboxylic acid group can influence the electron density distribution across the aromatic rings.

Computational methods are essential for quantifying the degree of aromaticity and mapping the electron delocalization. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations and the Quantum Theory of Atoms in Molecules (QTAIM) could provide detailed information on the electronic structure of this compound. These methods would likely show a high degree of aromaticity in the two six-membered rings, with a lesser degree of aromatic character in the five-membered ring, a common feature in fluorene-type systems.

The electron delocalization can be visualized through molecular orbital plots, which would illustrate the extent of the π-conjugated system. It is expected that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be distributed across the entire fluorene backbone, with significant contributions from the oxime and carboxylic acid groups. The energy gap between the HOMO and LUMO would be indicative of the molecule's electronic stability and potential reactivity.

| Computational Parameter | Predicted Trend for this compound | Rationale |

| Aromaticity of Benzene (B151609) Rings | High | Inherent aromaticity of fused benzene rings. |

| Aromaticity of Cyclopentane Ring | Low to non-aromatic | The five-membered ring in fluorene systems typically exhibits less aromatic character. |

| Electron Delocalization | Extensive | The planar tricyclic system with conjugated π-orbitals allows for widespread electron delocalization. |

| Influence of Substituents | Moderate to High | The oxime and carboxylic acid groups are electronically active and will influence the electron density distribution through resonance and inductive effects. |

Investigation of Tautomerism and Isomerization Pathways for the Oxime Functionality

The oxime functionality of this compound introduces the possibility of tautomerism and isomerization, which are crucial for understanding its reactivity and potential biological activity.

Tautomerism:

The primary tautomeric relationship for an oxime is the oxime-nitrone tautomerism. rsc.orgrsc.org High-level DFT calculations have shown that this isomerization is more likely to occur through a bimolecular process involving two oxime molecules, rather than a simple intramolecular 1,2-hydrogen shift, which has a high energy barrier. rsc.org In the context of this compound, the equilibrium between the oxime and its corresponding nitrone tautomer would be influenced by factors such as solvent polarity and the presence of other interacting molecules. The nitrone tautomer, although generally less stable, can be more reactive in certain nucleophilic additions. rsc.orgrsc.org

Isomerization:

Oximes can exist as geometric isomers, designated as E and Z (or syn and anti). This isomerism arises from the restricted rotation around the carbon-nitrogen double bond. The relative stability of the E and Z isomers of this compound would be determined by steric and electronic factors.

Computational studies on similar complex oximes have shown that the E-isomers are often thermodynamically more stable than the corresponding Z-isomers. mdpi.com For instance, the difference in Gibbs free energies between isomers can be on the order of a few kJ/mol. mdpi.com The preference for one isomer over the other can be influenced by the potential for intramolecular hydrogen bonding. In the case of this compound, the Z-isomer might be stabilized by an intramolecular hydrogen bond between the oxime hydroxyl group and the nitrogen atom of the fluorene system, if sterically feasible. mdpi.com

The interconversion between the E and Z isomers, or E/Z isomerization, is typically a high-energy process. mdpi.com Calculated activation barriers for this process in related compounds are around 200 kJ/mol, making spontaneous interconversion at room temperature highly unlikely. mdpi.com The isomerization pathway generally proceeds through an in-plane inversion of the oxime nitrogen atom, rather than a rotation around the C=N bond, which would require breaking the π-bond. mdpi.com The transition state for this inversion is characterized by a nearly linear C=N-O arrangement. mdpi.com

The specific isomeric form present can have a significant impact on the molecule's chemical and physical properties, including its crystal packing and reactivity. mdpi.com Experimental techniques such as NMR spectroscopy, combined with computational modeling, are powerful tools for determining the dominant isomer in solution and in the solid state. mdpi.comnih.gov

| Isomerization/Tautomerism Feature | Predicted Characteristics for this compound | Supporting Evidence from Related Systems |

| Dominant Tautomer | Oxime | Oximes are generally more stable than their nitrone tautomers. rsc.orgrsc.org |

| Oxime-Nitrone Tautomerization Pathway | Bimolecular process | Computational studies suggest a bimolecular mechanism is more favorable than a 1,2-H shift. rsc.org |

| Geometric Isomers | E and Z isomers are possible | Due to restricted rotation around the C=N bond. mdpi.com |

| Relative Isomer Stability | The E-isomer is likely more stable, but the Z-isomer could be stabilized by intramolecular hydrogen bonding. | DFT calculations on similar oximes show a slight thermodynamic preference for the E-isomer. mdpi.com |

| E/Z Isomerization Barrier | High (around 200 kJ/mol) | Interconversion at room temperature is expected to be very slow. mdpi.com |

| Isomerization Mechanism | In-plane inversion of the nitrogen atom | This pathway avoids the high energy cost of breaking the C=N π-bond. mdpi.com |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 9-oxo-9-oxime-Fluorene-4-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide a definitive assignment of all proton and carbon signals.

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. In the aromatic region of this compound, COSY would delineate the spin systems of the two distinct benzene (B151609) rings of the fluorene (B118485) core, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of protonated aromatic carbons by linking each ¹H signal to its corresponding ¹³C signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation.

While specific spectral data for this compound is not available, analysis of the related compound Fluoren-9-one oxime provides a basis for expected signals. nih.gov The aromatic protons of this parent compound appear in the range of δ 7.28–8.42 ppm, and the carbons resonate between δ 119.8–153.6 ppm. nih.gov The introduction of a carboxylic acid at the 4-position would be expected to induce downfield shifts for nearby protons and carbons due to its electron-withdrawing nature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆) Note: These are predicted values based on analogue data and substituent effects. Actual experimental values may vary.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | ~7.8 | ~122 | H1 to C3, C9, C9a |

| 2 | ~7.5 | ~129 | H2 to C4, C9a |

| 3 | ~7.9 | ~125 | H3 to C1, C4, C4a |

| 4 | - | ~132 | - |

| 5 | ~8.0 | ~121 | H5 to C7, C4b, C9 |

| 6 | ~7.4 | ~130 | H6 to C8, C4b |

| 7 | ~7.5 | ~128 | H7 to C5, C8a |

| 8 | ~7.7 | ~120 | H8 to C6, C8a, C9 |

| 9 (C=NOH) | - | ~154 | - |

| COOH | ~13.0 (broad s) | ~168 | COOH proton to C3, C4, C4a |

| N-OH | ~11.5 (s) | - | N-OH proton to C9 |

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase. This technique would be valuable for studying the crystalline packing and polymorphism of this compound. By analyzing the ¹³C chemical shifts and applying techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one could identify the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ssNMR can probe intermolecular interactions, such as the hydrogen bonding involving the carboxylic acid and oxime groups, which dictate the supramolecular architecture.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry is critical for confirming the elemental composition of a molecule. For this compound (C₁₄H₉NO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the validation of its molecular formula. The theoretical exact mass is 239.0582 g/mol . An experimental HRMS measurement within a few parts per million (ppm) of this value would provide strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern, offering further structural confirmation. Expected fragmentation pathways would include:

Loss of H₂O (water) from the oxime and carboxylic acid groups.

Loss of •OH (hydroxyl radical) from the oxime.

Loss of CO₂ (carbon dioxide) via decarboxylation.

Cleavage of the N-O bond.

The mass spectrum of the parent Fluorenone oxime shows a prominent molecular ion peak at m/z 195, with fragmentation leading to ions at m/z 179 and 178. nih.gov The fragmentation of the target compound would be expected to show similar cleavages of the fluorene core alongside losses characteristic of the carboxylic acid substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization and Band Assignment

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretch of the carboxylic acid would appear as an intense band around 1700 cm⁻¹. The C=N stretch of the oxime group is expected around 1650 cm⁻¹, while the O-H stretch of the oxime would likely be a sharp band near 3300-3400 cm⁻¹ if not involved in strong hydrogen bonding. Aromatic C-H stretches would be observed above 3000 cm⁻¹. Data for Fluoren-9-one oxime shows a broad O-H band from 2800-3500 cm⁻¹ and a C=N stretch at 1602 cm⁻¹. nih.gov The spectrum for 9-Fluorenone-2-carboxylic acid shows characteristic carbonyl and carboxylic acid absorptions. nist.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic C=C stretching vibrations of the fluorene backbone would give rise to strong signals in the 1400-1600 cm⁻¹ region. The C=N bond of the oxime would also be Raman active. The NIST database includes a reference Raman spectrum for Fluorenone oxime . nih.gov

Table 2: Principal IR and Raman Band Assignments for this compound Note: Wavenumbers are approximate and based on characteristic group frequencies and analogue data.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | ~2500-3300 | Weak | Broad, Strong (IR) |

| O-H Stretch (Oxime) | ~3350 | Weak | Medium, Sharp (IR) |

| Aromatic C-H Stretch | ~3050-3100 | Medium | Medium (IR) |

| C=O Stretch (Carboxylic Acid) | ~1700 | Medium | Strong (IR) |

| C=N Stretch (Oxime) | ~1650 | Strong | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 | Multiple, Strong (Raman) |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing

Fluorene derivatives are well-known for their unique photophysical properties, making them suitable for applications in organic electronics. mdpi.comelsevierpure.com

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated fluorene aromatic system. The extended conjugation provided by the oxime group would likely result in absorption maxima at longer wavelengths compared to simple fluorene. The solvent environment (solvatochromism) could influence the position of these maxima.

Fluorescence Emission Spectroscopy: Upon excitation at its absorption maximum, the compound may exhibit fluorescence. The emission wavelength, quantum yield, and lifetime are key parameters that define its potential as a fluorophore. The presence of the oxime and carboxylic acid groups could influence the emission properties through electronic effects and potential excited-state proton transfer processes.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural evidence, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state. An SCXRD analysis of this compound would confirm the molecular connectivity and stereochemistry of the oxime group (E/Z isomerism).

Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules would form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups, a common motif for carboxylic acids. researchgate.net The oxime groups could also participate in hydrogen bonding, either with other oxime groups (O-H···N) or with the carboxylic acid moieties, leading to the formation of extended supramolecular networks like chains or sheets. nih.gov The analysis would also detail any π-π stacking interactions between the planar fluorene systems of adjacent molecules. nih.gov For example, the crystal structure of 9-Oxofluorene-4-carboxylic acid reveals centrosymmetric hydrogen-bonded cyclic dimers with an O···O distance of 2.642 Å. researchgate.net Similarly, Fluoren-9-one oxime forms chains via O—H···N hydrogen bonds in the crystal lattice. nih.gov

Crystallographic Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Detailed crystallographic studies on this compound are limited in publicly accessible research. However, analysis of closely related fluorene derivatives provides significant insight into the probable packing motifs and intermolecular forces that govern the crystal lattice of the subject compound. The interplay of the fluorene core, the oxime group, and the carboxylic acid moiety suggests a complex network of non-covalent interactions.

Examination of 9-oxofluorene-4-carboxylic acid reveals that molecules arrange into centrosymmetric hydrogen-bonded cyclic dimers. researchgate.net This dimerization occurs through the carboxylic acid groups, with an O···O distance of 2.642(3) Å. researchgate.net These dimers then stack along the crystallographic a-axis. researchgate.net

In a similar vein, the crystal structure of Fluoren-9-one oxime is characterized by strong O—H···N hydrogen bonds that link molecules related by a twofold screw axis, forming helical chains. nih.govresearchgate.net These chains are further stabilized by π–π stacking interactions between the fluorene ring systems of adjacent molecules within the helix, with an interplanar distance of 3.347 (2) Å. nih.govresearchgate.net Additionally, C—H···π interactions connect neighboring helical networks. nih.govresearchgate.net

The following table summarizes the crystallographic data for the related compound, 9-oxofluorene-4-carboxylic acid, which serves as a predictive model for the subject compound. researchgate.net

| Crystal Data for 9-oxofluorene-4-carboxylic acid | |

| Formula | C₁₄H₈O₃ |

| Molecular Weight | 224.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.843(3) Å |

| b | 7.986(5) Å |

| c | 32.69(2) Å |

| β | 96.64(4)° |

| Z | 4 |

Polymorphism Studies

Currently, there is no specific research available in the public domain detailing polymorphism studies on this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties.

While direct studies are absent, the structural complexity and the variety of functional groups present in this compound—namely the carboxylic acid, oxime, and the large aromatic system—suggest a high potential for polymorphic behavior. The formation of different hydrogen bonding networks (e.g., catemers vs. dimers for the carboxylic acid) or different π–π stacking arrangements of the fluorene rings could readily lead to the formation of multiple crystalline forms under varying crystallization conditions such as solvent, temperature, and pressure. Further research is required to isolate and characterize potential polymorphs of this compound.

Coordination Chemistry of 9 Oxo 9 Oxime Fluorene 4 Carboxylic Acid As a Ligand

Design Principles for Ligand-Metal Coordination through Oxime and Carboxylate Moieties

The design of metal complexes utilizing 9-oxo-9-oxime-fluorene-4-carboxylic acid is guided by the distinct and cooperative functionalities of its oxime and carboxylate groups. The carboxylate group typically coordinates to metal ions in a monodentate, bidentate (chelating or bridging), or syn-anti bridging fashion. The coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.

The oxime group, on the other hand, can coordinate through its nitrogen atom, and upon deprotonation to the oximato group, can also involve the oxygen atom in coordination, leading to chelation. The nitrogen atom of the oxime group is a soft donor, favoring coordination with softer metal ions, while the carboxylate oxygen atoms are hard donors, preferring harder metal ions. This hard-soft donor combination within the same ligand allows for selective coordination or the formation of heterometallic complexes. The rigid fluorene (B118485) backbone imposes steric constraints that can influence the geometry of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

| Functional Group | Coordination Mode | Description |

| Carboxylate | Monodentate | One oxygen atom coordinates to a single metal center. |

| Carboxylate | Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. |

| Carboxylate | Bidentate Bridging | Each oxygen atom coordinates to a different metal center. |

| Oxime | N-coordination | The nitrogen atom coordinates to a metal center. |

| Oximato | N,O-chelation | Both the nitrogen and deprotonated oxygen atoms coordinate to the same metal center. |

| Bridging | Carboxylate and Oxime | The ligand bridges two or more metal centers using both functional groups. |

Synthesis and Characterization of Transition Metal Complexes and Coordination Polymers

The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent system. Solvothermal and hydrothermal methods are common techniques for the synthesis of coordination polymers and metal-organic frameworks, as they can promote the formation of crystalline materials.

Structural Diversity of Coordination Compounds Incorporating this compound

The structural diversity of coordination compounds derived from this ligand is expected to be vast. The combination of the rigid fluorene spacer and the versatile coordination modes of the oxime and carboxylate groups can lead to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers.

The final structure will be influenced by the coordination preferences of the metal ion. For instance, metal ions with a preference for octahedral geometry might form extended networks, while those favoring square planar or tetrahedral geometries could lead to discrete complexes. The steric bulk of the fluorene unit can also play a role in directing the self-assembly process, potentially leading to the formation of porous materials.

Theoretical Studies on Ligand-Metal Binding Affinities and Geometries

In the absence of extensive experimental data, theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the ligand-metal binding affinities and preferred coordination geometries. These calculations can be used to predict the most stable coordination modes of the oxime and carboxylate groups with different transition metal ions. Furthermore, theoretical modeling can help in understanding the electronic structure of the resulting complexes and in predicting their potential photophysical or catalytic properties. Such studies on related fluorene-based ligands have demonstrated the utility of computational methods in rationalizing and predicting the structures and properties of their coordination compounds.

Exploration of Metal-Organic Frameworks (MOFs) utilizing the Fluorene-Oxime-Carboxylate Ligand

The rigid and functionalized nature of this compound makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). The carboxylate group is a common linker in MOF synthesis, and the presence of the additional oxime functionality could introduce new structural motifs and properties.

The fluorene backbone can act as a rigid strut, leading to the formation of porous frameworks with high surface areas. The oxime groups could be available for post-synthetic modification, allowing for the tuning of the MOF's properties, such as its gas sorption selectivity or catalytic activity. The synthesis of MOFs using fluorene-dicarboxylic acids has been reported, resulting in materials with interesting luminescent and gas adsorption properties. researchgate.net

Table 2: Comparison of Potential MOF Properties with Related Fluorene-Based MOFs

| Property | Expected for this compound MOFs | Observed in other Fluorene-Carboxylate MOFs |

| Porosity | Potential for high surface area due to rigid backbone. | High surface areas and permanent porosity have been achieved. globethesis.com |

| Luminescence | The fluorene unit may impart fluorescent properties. | Strong luminescence is a common feature of fluorene-based MOFs. researchgate.net |

| Functionalization | Oxime group allows for potential post-synthetic modification. | Functionalization is a key strategy for tuning MOF properties. |

| Catalysis | The metal nodes and functional groups could act as catalytic sites. | Catalytic activity has been demonstrated in various MOFs. |

Potential Applications of Derived Coordination Complexes in Catalysis and Sensing Architectures

The coordination complexes and MOFs derived from this compound are anticipated to have a range of potential applications. The presence of coordinatively unsaturated metal sites or redox-active metal centers could lead to applications in catalysis. For example, complexes of palladium or copper could be investigated for their efficacy in cross-coupling reactions.

The inherent fluorescence of the fluorene moiety suggests that these materials could be utilized as fluorescent sensors. The coordination of specific analytes to the metal centers or interaction with the functional groups of the ligand could lead to a detectable change in the fluorescence emission. Fluorenone-based sensors have shown promise for the detection of various ions and small molecules. nih.gov The porous nature of MOFs derived from this ligand could also be exploited for applications in gas storage and separation.

Derivatization and Functionalization Strategies for Advanced Chemical Research

Esterification and Amide Bond Formation via the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the fluorene (B118485) ring is a prime site for derivatization through well-established esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating larger, more complex molecules by linking the fluorene core to other chemical entities such as alcohols, amines, or amino acids.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions, typically involving reaction with an alcohol in the presence of an acid catalyst. The reactivity of this process allows for the introduction of a wide array of functional groups. For instance, esterification can be used to attach alkyl chains to improve solubility in organic solvents or to link the fluorene moiety to photoactive or electroactive groups for materials science applications.

Amide Bond Formation: Amide synthesis involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction is highly efficient and is often facilitated by coupling agents to form a stable peptide-like bond. This strategy is crucial for integrating the fluorene unit into biologically relevant molecules or for constructing polymers like polyamides. The resulting amide bond is generally robust, providing chemical and thermal stability to the final product. The reactivity of carboxylic acid derivatives generally follows the order of acyl chlorides > anhydrides > esters > amides. openochem.orglibretexts.org

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Potential Applications |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) | Improved solubility, synthesis of liquid crystals, attachment of functional moieties. |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF) | Amide (-CONHR) | Creation of stable polymers, linking to biomolecules, development of supramolecular structures. |

This table presents common strategies for the derivatization of the carboxylic acid group.

Chemical Modifications and Reactions Involving the Oxime Functionality

The oxime group (C=N-OH) at the 9-position offers a distinct set of chemical handles for functionalization, orthogonal to the carboxylic acid. The nitrogen-oxygen single bond in oximes is relatively weak and can undergo homolytic scission upon photochemical or thermal stimulation, leading to the formation of iminyl and oxygen-centered radicals. researchgate.net This reactivity is foundational for creating new carbon-nitrogen and carbon-carbon bonds.

Key reactions involving the oxime moiety include:

Beckmann Rearrangement: In the presence of an acid catalyst, oximes can rearrange to form amides. This reaction provides a pathway to synthesize lactams if the oxime is part of a cyclic ketone structure.

Reduction: The oxime can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen atom, which can be used for further functionalization or to alter the electronic properties of the molecule.

O-Alkylation/O-Acylation: The hydroxyl group of the oxime is nucleophilic and can react with alkyl halides or acyl chlorides to form oxime ethers and esters, respectively. These derivatives have applications as photoinitiators in polymerization, as the N-O bond can be cleaved by UV light. researchgate.net For example, 9H-fluoren-9-one oxime can be reacted with aryl isocyanates to produce O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov

Cycloaddition Reactions: The C=N double bond of the oxime can participate in cycloaddition reactions, providing a route to construct heterocyclic ring systems fused to the fluorene core.

| Reaction Type | Typical Reagents | Product | Significance |

| Beckmann Rearrangement | Acid catalyst (e.g., PCl₅, H₂SO₄) | Substituted Amide | Ring expansion and synthesis of lactam-like structures. |

| Reduction to Amine | LiAlH₄ or Catalytic Hydrogenation | Primary Amine | Introduction of a primary amine for further derivatization. |

| O-Acylation | Acyl Halide (e.g., Phenylglyoxyl Chloride) | Oxime Ester | Forms photolabile compounds that can generate radicals upon irradiation. researchgate.net |

| O-Alkylation | Alkyl Halide, Base | Oxime Ether | Modifies electronic properties and steric profile. |

This table summarizes key chemical modifications of the oxime functionality.

Electrophilic and Nucleophilic Substitutions on the Fluorene Backbone

The aromatic fluorene backbone itself can be chemically modified, although the presence of the deactivating oxo and carboxylic acid groups influences the regioselectivity of these reactions. The most accessible positions for substitution on the fluorene ring system are typically C2 and C7. mdpi.com

Electrophilic Aromatic Substitution (EAS): Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups onto the benzene (B151609) rings of the fluorene core. However, the electron-withdrawing nature of the carbonyl group at C9 and the carboxylic acid at C4 would direct incoming electrophiles to specific positions, likely on the unsubstituted benzene ring, and generally slow down the reaction rate compared to unsubstituted fluorene.

Nucleophilic Aromatic Substitution (SNAr): While less common for typical aromatic hydrocarbons, SNAr can be a viable strategy if the fluorene ring is substituted with strong electron-withdrawing groups and a good leaving group (like a halogen). nih.govmasterorganicchemistry.com The electron-deficient nature of the fluorenone system can facilitate attack by nucleophiles. This method allows for the introduction of nucleophilic moieties like amines, alkoxides, or thiolates onto the aromatic backbone, providing a powerful tool for synthesizing highly functionalized fluorene derivatives. nih.gov

Development of Conjugates and Probes for Material Science Applications

The inherent fluorescence of the fluorene core makes its derivatives excellent candidates for developing chemical sensors and probes. globethesis.com The functional groups of 9-oxo-9-oxime-Fluorene-4-carboxylic acid serve as attachment points for recognition units or as sites that interact directly with analytes, leading to a detectable change in the molecule's photophysical properties.

Fluorescence Quenching/Enhancement: The carboxylic acid or oxime can be functionalized with moieties that bind specific ions or molecules. This binding event can alter the electronic structure of the fluorene system, causing either a decrease (quenching) or increase (enhancement) in its fluorescence intensity. nih.govacs.org For example, fluorenone-based sensors have been developed for the selective detection of iodide ions. nih.gov

Conjugated Polymers: The fluorene unit is a common building block in conjugated polymers used for detecting explosives like 2,4,6-trinitrophenol (TNP). acs.orgnih.gov The carboxylic acid group can be used to anchor the molecule onto surfaces or to tune its solubility and sensing properties in aqueous media.

Bio-conjugation: The carboxylic acid provides a convenient handle for coupling the fluorene derivative to biological molecules such as proteins or DNA using standard bioconjugation chemistry (e.g., EDC/NHS coupling). This allows for the development of fluorescent labels for bio-imaging applications.

Incorporation into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. This compound is well-suited for this purpose due to its distinct structural features.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable and stable dimers or extended one-dimensional chains (catemers). researchgate.net This directional interaction can be used to guide the self-assembly of the molecules into well-defined nanostructures like fibers, ribbons, or sheets.

π-π Stacking: The planar, electron-rich fluorene core promotes intermolecular π-π stacking. researchgate.net The combination of hydrogen bonding and π-π stacking can lead to the formation of highly ordered, hierarchical structures.

Host-Guest Chemistry: The fluorene unit can be incorporated into larger host molecules, such as macrocycles or cages. The functional groups can be modified to create specific binding pockets for guest molecules, leading to applications in molecular recognition and sensing. The self-assembly process can be influenced by factors like solvent choice and temperature. researchgate.netnih.gov

Synthesis of Polymeric Materials Utilizing this compound as a Monomer or Building Block

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers. Fluorene-based polymers are of significant interest due to their high thermal stability and unique optoelectronic properties, which make them suitable for applications like organic light-emitting diodes (OLEDs) and solar cells. researchgate.netwikipedia.org

Step-Growth Polymerization: The carboxylic acid group can react with a co-monomer containing two or more hydroxyl or amine groups to form polyesters or polyamides, respectively. This approach allows for the regular incorporation of the fluorene unit into the polymer backbone.

Palladium-Catalyzed Cross-Coupling: To create fully conjugated polymers, the fluorene backbone is often first halogenated (e.g., at the 2 and 7 positions). Then, using cross-coupling reactions like Suzuki or Stille coupling, these di-halogenated monomers can be polymerized with other aromatic building blocks. researchgate.net The carboxylic acid and oxime groups would need to be protected during these reactions or introduced after polymerization.

Functional Polymers: The oxime or carboxylic acid can be modified post-polymerization to introduce specific functionalities along the polymer chain. This allows for the fine-tuning of the polymer's properties, such as its solubility, processability, or its response to external stimuli.

| Polymer Type | Polymerization Method | Key Features of Monomer | Potential Polymer Properties |

| Polyesters/Polyamides | Step-Growth Polymerization | Carboxylic acid group reacts with diols/diamines. | High thermal stability, good mechanical properties. |

| Conjugated Polymers | Cross-Coupling (e.g., Suzuki) | Requires halogenation of the fluorene backbone. | Electroluminescent, semiconducting, high charge carrier mobility. nih.govresearchgate.net |

| Functional Side-Chain Polymers | Post-Polymerization Modification | Carboxylic acid or oxime as reactive sites. | Tunable solubility, stimuli-responsive behavior, sensing capabilities. |

This table outlines strategies for utilizing this compound in polymer synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.